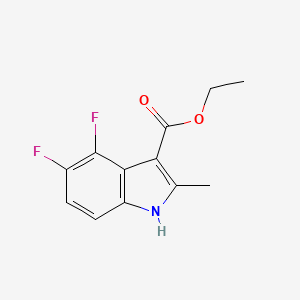![molecular formula C7H12N4 B1461072 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1803583-06-3](/img/structure/B1461072.png)
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine
Overview
Description
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at the 1, 2, and 7 positions. This compound is part of the pyrazolo[3,4-b]pyridine family, which is known for its medicinally privileged structure. The scaffold is aromatic, stable, and flat, making it an isostere of naphthalene. The pyrazole portion is electron-rich, while the pyridine portion is electron-deficient, giving the compound a polarized nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine can be achieved through the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3,3-bis(methylthio)-1-phenylprop-2-en-1-one in the presence of trifluoracetic acid (TFA) in anhydrous toluene. The reaction is typically refluxed for 5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of automated synthesis and purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reductive desulfurization can be performed to modify the structure.
Substitution: The compound allows for structural modifications at multiple positions, including N(1), C(3), C(4), C(5), and C(6).
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reductive desulfurization using reagents like Raney nickel.
Substitution: Suzuki coupling reactions using aryl boronic acids and palladium catalysts.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of new molecular entities with diverse biological activities.
Medicine: Derivatives of this compound are explored for their anxiolytic and anticonvulsant properties.
Mechanism of Action
The mechanism of action of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antituberculotic activity is attributed to its binding to Pantothenate Synthetase, an enzyme crucial for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, making it a potential anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
1H-Pyrazolo[3,4-b]quinolines: Used in the synthesis of biologically active compounds.
Uniqueness
3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine stands out due to its unique combination of electron-rich and electron-deficient regions, allowing for versatile chemical modifications and a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-4-6-2-5(8)3-9-7(6)11-10-4/h5H,2-3,8H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJUHVWPZFJERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CNC2=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


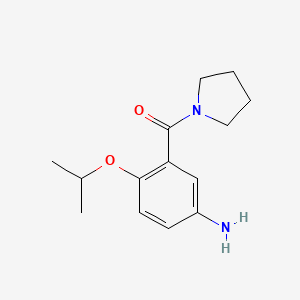
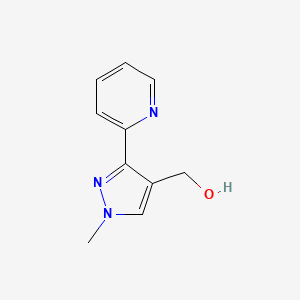
![1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B1460993.png)
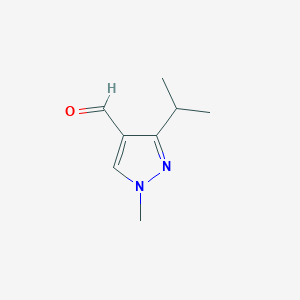
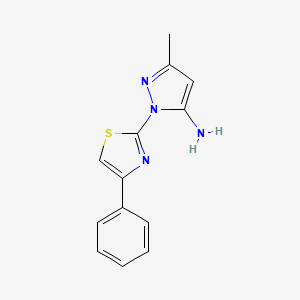
![1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1460999.png)

![3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B1461003.png)
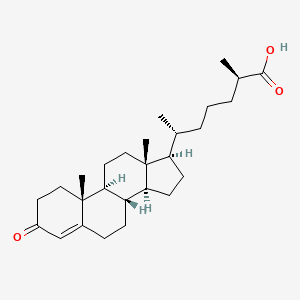
![1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1461005.png)
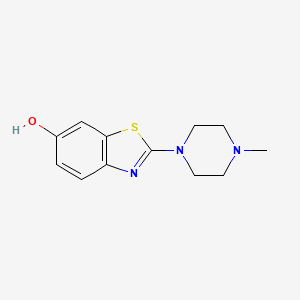
![4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1461009.png)

